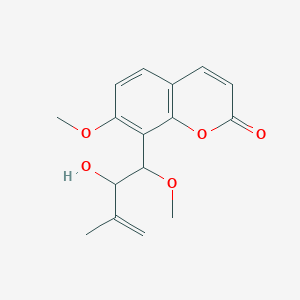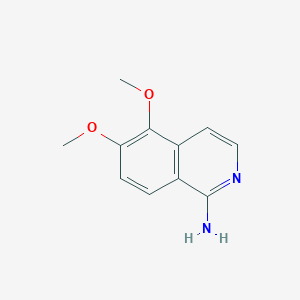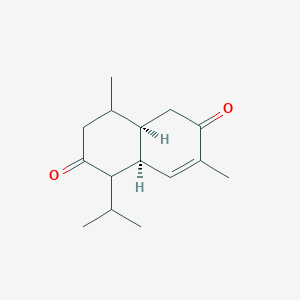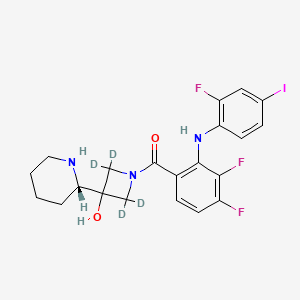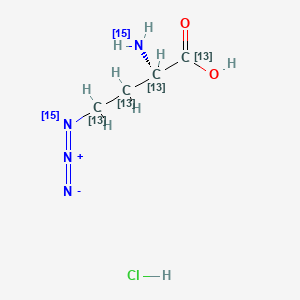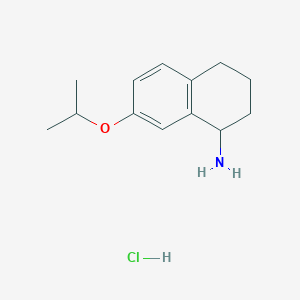
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Tetrahydronaphthalin-Kerns: Der erste Schritt umfasst die Bildung des Tetrahydronaphthalin-Kerns durch eine Cyclisierungsreaktion. Dies kann durch eine Diels-Alder-Reaktion zwischen einem Dien und einem Dienophil unter kontrollierten Bedingungen erreicht werden.
Einführung der Propan-2-yloxy-Gruppe: Der nächste Schritt umfasst die Einführung der Propan-2-yloxy-Gruppe durch eine Etherifizierungsreaktion. Dies kann durch Reaktion des Zwischenprodukts mit Isopropylalkohol in Gegenwart eines sauren Katalysators erfolgen.
Aminierung: Der letzte Schritt umfasst die Einführung der Aminogruppe durch eine reduktive Aminierungsreaktion. Dies kann durch Reaktion des Zwischenprodukts mit einer Aminquelle in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid erreicht werden.
Bildung des Hydrochloridsalzes: Die Verbindung wird dann durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, effiziente Reinigungstechniken und strenge Qualitätskontrollmaßnahmen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, wobei die Aminogruppe durch andere Nukleophile ersetzt werden kann.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Halogenide oder Alkoxide in Gegenwart einer Base.
Hauptprodukte
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Aminogruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Systemen untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung bindet bekanntermaßen an bestimmte Rezeptoren oder Enzyme und moduliert deren Aktivität. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität oder Veränderung der Rezeptor-Signalwege.
Wirkmechanismus
The mechanism of action of 7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylaceton: Eine organische Verbindung mit einer ähnlichen Kernstruktur, aber anderen funktionellen Gruppen.
Pyrrolopyrazinderivate: Verbindungen mit einer ähnlichen heterocyclischen Struktur, aber verschiedenen Substituenten.
Einzigartigkeit
7-(Propan-2-yloxy)-1,2,3,4-Tetrahydronaphthalen-1-amin-Hydrochlorid ist durch seine spezifische Kombination von funktionellen Gruppen und seine Fähigkeit, auf einzigartige Weise mit biologischen Systemen zu interagieren, einzigartig. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCRIRPTUXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
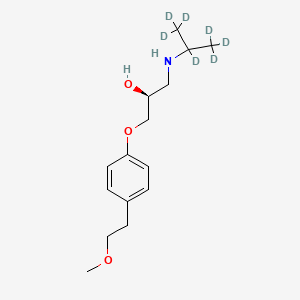

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)

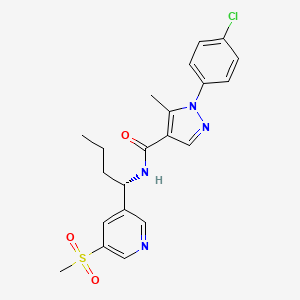
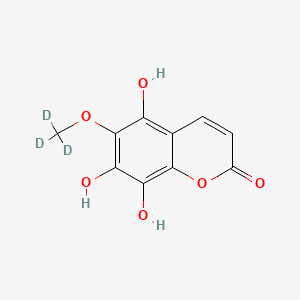
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
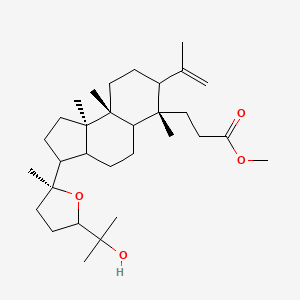
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
